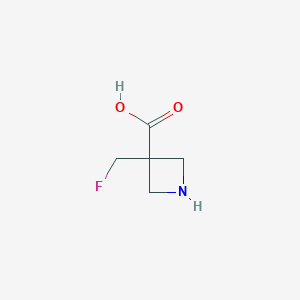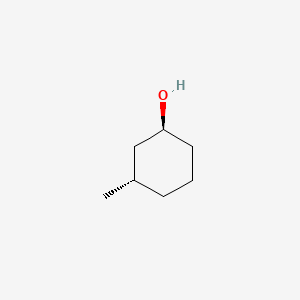
(1S,3S)-3-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-méthylcyclohexan-1-ol est un alcool chiral de formule moléculaire C7H14O. Ce composé est caractérisé par un cycle cyclohexane avec un groupe méthyle et un groupe hydroxyle qui lui sont attachés. La stéréochimie du composé est définie par la configuration (1S,3S), indiquant l'arrangement spatial spécifique des substituants autour du cycle cyclohexane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1S,3S)-3-méthylcyclohexan-1-ol peut être réalisée par plusieurs méthodes. Une approche courante implique la réduction de la (1S,3S)-3-méthylcyclohexanone à l'aide d'un agent réducteur tel que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4). La réaction se déroule généralement dans un solvant inerte tel que le tétrahydrofurane (THF) ou l'éther diéthylique sous des conditions de température contrôlées.
Méthodes de production industrielle
En milieu industriel, la production de (1S,3S)-3-méthylcyclohexan-1-ol peut impliquer l'hydrogénation catalytique de la cétone correspondante en utilisant un catalyseur métallique tel que le palladium sur carbone (Pd/C) sous haute pression et température. Cette méthode est avantageuse en raison de sa capacité d'adaptation et de son efficacité pour produire de grandes quantités de l'alcool souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(1S,3S)-3-méthylcyclohexan-1-ol subit diverses réactions chimiques, notamment:
Oxydation: L'alcool peut être oxydé en (1S,3S)-3-méthylcyclohexanone à l'aide d'oxydants tels que le trioxyde de chrome (CrO3) ou le chlorochromate de pyridinium (PCC).
Réduction: Le composé peut être réduit davantage en (1S,3S)-3-méthylcyclohexane à l'aide d'agents réducteurs forts.
Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par réaction avec des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).
Réactifs et conditions courants
Oxydation: Trioxyde de chrome dans l'acétone ou PCC dans le dichlorométhane.
Réduction: Hydrure de lithium et d'aluminium dans le THF ou borohydrure de sodium dans l'éthanol.
Substitution: Chlorure de thionyle dans la pyridine ou tribromure de phosphore dans l'éther.
Principaux produits
Oxydation: (1S,3S)-3-méthylcyclohexanone.
Réduction: (1S,3S)-3-méthylcyclohexane.
Substitution: (1S,3S)-3-méthylcyclohexyl chlorure ou bromure.
Applications de recherche scientifique
(1S,3S)-3-méthylcyclohexan-1-ol a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme brique de construction chirale dans la synthèse de molécules organiques complexes.
Biologie: Étudié pour ses effets potentiels sur les systèmes biologiques, notamment les interactions enzymatiques et les voies métaboliques.
Médecine: Enquêté pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de produits pharmaceutiques.
Industrie: Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins en raison de son profil olfactif unique.
Mécanisme d'action
Le mécanisme par lequel (1S,3S)-3-méthylcyclohexan-1-ol exerce ses effets dépend de son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, le composé peut interagir avec des enzymes ou des récepteurs, influençant diverses voies biochimiques. Le groupe hydroxyle joue un rôle crucial dans ces interactions, formant des liaisons hydrogène avec les molécules cibles et modifiant leur activité.
Applications De Recherche Scientifique
(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.
Mécanisme D'action
The mechanism by which (1S,3S)-3-methylcyclohexan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,3R)-3-méthylcyclohexan-1-ol: L'énantiomère de (1S,3S)-3-méthylcyclohexan-1-ol avec des propriétés chimiques similaires mais une activité biologique différente.
Cyclohexanol: Un analogue plus simple sans le groupe méthyle, utilisé dans diverses applications industrielles.
3-méthylcyclohexanol: Un isomère structurel avec le groupe méthyle dans une position différente, conduisant à des propriétés chimiques et physiques différentes.
Unicité
(1S,3S)-3-méthylcyclohexan-1-ol est unique en raison de sa stéréochimie spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses énantiomères et isomères structurels. Cela le rend précieux dans les processus de synthèse asymétrique et de résolution chirale.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
HTSABYAWKQAHBT-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](C1)O |
SMILES canonique |
CC1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


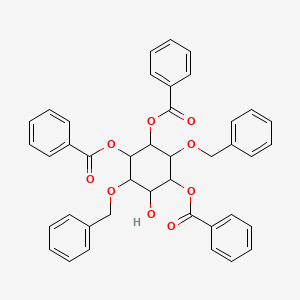
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
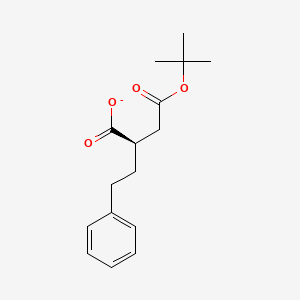
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)
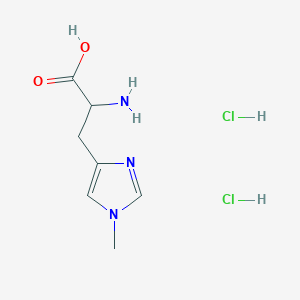

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
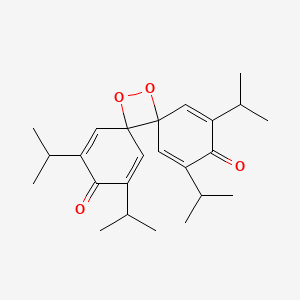
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
